3-[[2-(2-Oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(2-Oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid: is a complex organic compound featuring a quinoline moiety, a thiolane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(2-Oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Thiolane Ring Formation: The thiolane ring is formed through a cyclization reaction involving a suitable thiol and a halogenated precursor.
Coupling Reaction: The final step involves coupling the acetylated quinoline with the thiolane derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting the oxo group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various acylated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s quinoline moiety is known for its potential antimicrobial and anticancer properties. Research may focus on its ability to inhibit specific enzymes or pathways in microbial or cancer cells.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the carboxylic acid group suggests it could be modified to improve its pharmacokinetic properties.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-[[2-(2-Oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit enzymes involved in DNA replication, while the thiolane ring could interact with protein thiols, affecting protein function.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar in having a quinoline moiety but lacks the thiolane ring.
Thiolane-3-carboxylic acid: Contains the thiolane ring but lacks the quinoline moiety.
Quinoline-2-carboxylic acid: Another quinoline derivative with different substitution patterns.
Uniqueness
The uniqueness of 3-[[2-(2-Oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid lies in its combination of a quinoline moiety with a thiolane ring and a carboxylic acid group. This combination may confer unique biological activities and synthetic versatility not found in simpler analogs.
Properties
IUPAC Name |
3-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-13(17-16(15(21)22)7-8-23-10-16)9-18-12-4-2-1-3-11(12)5-6-14(18)20/h1-4H,5-10H2,(H,17,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIABEZVPIWGVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)CC(=O)NC3(CCSC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.